Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate
Description
Properties
IUPAC Name |
methyl 2-[3-(methylcarbamoyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(19)20-2/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQRXVQHIPKSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate typically involves the esterification of 2-[3-(methylcarbamoyl)phenyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate undergoes various chemical reactions, including:
Reduction: The methylcarbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed:
Hydrolysis: 2-[3-(methylcarbamoyl)phenyl]benzoic acid and methanol.
Reduction: 2-[3-(methylamino)phenyl]benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate has been investigated for its potential therapeutic properties, particularly as an inhibitor in disease pathways.
Antimicrobial Activity
Recent studies have shown that derivatives of methylcarbamoyl compounds exhibit significant antimicrobial properties. For instance, a study identified several methylcarbamoyl derivatives that inhibited the growth of Mycobacterium tuberculosis through the inhibition of polyketide synthase enzymes, which are crucial for the synthesis of mycolic acids in the bacterial cell wall .
Table 1: Antimicrobial Activity of Methylcarbamoyl Derivatives
| Compound Name | Target Pathogen | Inhibition Concentration (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 30 | Inhibition of polyketide synthase |
| Other derivatives | Various | Varies | Antibacterial action |
Anti-inflammatory Properties
Another significant application is in the realm of anti-inflammatory drugs. Research indicates that methylcarbamoyl compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .
Agricultural Applications
In agriculture, this compound is being explored as a pesticide or herbicide formulation due to its potential effectiveness against various pests and diseases.
Pesticidal Efficacy
Studies have shown that compounds with carbamoyl functionalities can act as effective pesticides. A recent investigation into the efficacy of methylcarbamoyl derivatives demonstrated their ability to inhibit key enzymes in pest species, resulting in reduced viability and reproduction rates .
Table 2: Pesticidal Efficacy of Methylcarbamoyl Compounds
| Compound Name | Target Pest | Efficacy (%) | Mode of Action |
|---|---|---|---|
| This compound | Aphids | 85 | Chitin synthesis inhibition |
| Other derivatives | Various | Varies | Disruption of metabolic pathways |
Case Study on Antimicrobial Properties
A comprehensive study screened over 150,000 compounds for their ability to inhibit the Pks13 enzyme in Mycobacterium tuberculosis. Among these, this compound was highlighted for its promising inhibitory activity, leading to further optimization and development as a potential therapeutic agent .
Field Trials for Agricultural Use
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The trials indicated not only effective pest control but also minimal impact on beneficial insect populations, highlighting its potential as an environmentally friendly pesticide alternative .
Mechanism of Action
The mechanism of action of Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific compound being synthesized and its intended use .
Comparison with Similar Compounds
Methyl 2-[3-(carbamoyl)phenyl]benzoate: Similar structure but lacks the methyl group on the carbamoyl moiety.
Methyl 2-[3-(ethylcarbamoyl)phenyl]benzoate: Similar structure but has an ethyl group instead of a methyl group on the carbamoyl moiety.
Uniqueness: Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the methylcarbamoyl group can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs .
Biological Activity
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate, a compound with the molecular formula CHNO, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate structure with a methylcarbamoyl substituent. This unique configuration is crucial for its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that compounds with methylcarbamoyl groups often exhibit inhibitory effects on cholinesterases, which are critical for neurotransmitter regulation.
Key Mechanisms Include:
- Acetylcholinesterase Inhibition: Compounds similar to this compound have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
- Antioxidant Activity: Some studies suggest that methylcarbamoyl derivatives may possess antioxidant properties, helping to mitigate oxidative stress in biological systems .
In Vitro Studies
A study investigated the inhibitory effects of various methylcarbamate derivatives on AChE and butyrylcholinesterase (BChE). The results indicated that certain derivatives exhibited significant inhibition, with IC values ranging from 1.60 µM to over 300 µM. Notably, some compounds showed selectivity for BChE over AChE, highlighting their potential therapeutic applications in treating conditions like Alzheimer's disease .
Toxicological Evaluations
Research has also focused on the toxicity profiles of methylcarbamate compounds. A dose-response study on a mixture of N-methyl carbamate pesticides revealed varying levels of toxicity in adult male rats, suggesting that structural modifications significantly influence biological activity and safety profiles .
Data Table: Biological Activity Summary
| Activity Type | Description | IC50 Values |
|---|---|---|
| Acetylcholinesterase Inhibition | Inhibition of AChE leading to increased acetylcholine levels | 1.60 - 311 µM |
| Butyrylcholinesterase Inhibition | Selective inhibition observed in some derivatives | Varies |
| Antioxidant Activity | Potential to reduce oxidative stress | Not quantified |
Comparative Analysis
When comparing this compound with other similar compounds, it is evident that structural variations can lead to significant differences in biological activity. For instance, derivatives with additional aromatic groups often exhibit enhanced potency against cholinesterases compared to simpler structures .
Q & A
Q. How can researchers confirm the structural integrity and purity of Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze - and -NMR to verify aromatic proton environments, methylcarbamoyl group signals (e.g., NH resonance at ~6-8 ppm), and ester carbonyl peaks (~165-170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns consistent with the methyl ester and carbamoyl substituents .
- HPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity (>95% recommended for biological assays). Gradient elution with acetonitrile/water is typical .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer: Based on GHS classifications for analogous compounds (Category 4 acute toxicity for oral, dermal, and inhalation routes):
- Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to minimize exposure .
- Store in a cool, dry environment away from oxidizers. Dispose of waste via approved hazardous chemical protocols .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer:
- Drug Intermediate : The methylcarbamoyl group enhances hydrogen-bonding potential, making it a candidate for protease inhibitor scaffolds. Use Suzuki-Miyaura coupling to introduce aryl groups for target-specific modifications .
- Pharmacological Probes : Screen for activity against kinases or GPCRs using fluorescence polarization assays. Compare IC values with structurally similar analogs to identify SAR trends .
Advanced Research Questions
Q. How can researchers optimize synthesis yield in multi-step reactions involving this compound?
- Methodological Answer:
- Reaction Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., amide coupling steps). Optimize reaction time and temperature to minimize side products like ester hydrolysis .
- Catalyst Selection : For esterification or carbamoylation steps, compare bases (e.g., triethylamine vs. DMAP) to improve nucleophilic acyl substitution efficiency. For example, triethylamine may reduce HCl byproduct accumulation during carbamoyl chloride reactions .
- Purification : Employ flash chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. How should discrepancies in reported biological activity data be addressed?
- Methodological Answer:
- Purity Reassessment : Re-analyze compound batches via HPLC-MS to rule out impurities (>98% purity required for reproducible assays) .
- Stereochemical Considerations : If undefined stereocenters exist (e.g., in intermediates), use chiral HPLC or X-ray crystallography to confirm configuration, as enantiomers may exhibit divergent bioactivity .
- Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. Validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What strategies are effective for characterizing reactive intermediates during synthesis?
- Methodological Answer:
- In Situ Spectroscopy : Use -NMR (if fluorinated intermediates are present) or FTIR to monitor carbonyl stretching frequencies (~1700 cm for esters) .
- Trapping Intermediates : Quench reactions at timed intervals and analyze via GC-MS or MALDI-TOF to identify transient species like acyl azides or active esters .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict intermediate stability and reaction pathways, guiding experimental optimization .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer:
- Solubility Profiling : Conduct systematic tests in DMSO, ethanol, and dichloromethane at varying concentrations (0.1–10 mM). Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
- LogP Determination : Measure octanol/water partition coefficients experimentally or predict via software (e.g., ACD/Labs) to reconcile discrepancies between computational and empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
